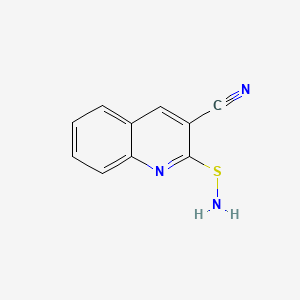

2-(Aminothio)-3-quinolinecarbonitrile

Description

Properties

CAS No. |

69513-36-6 |

|---|---|

Molecular Formula |

C10H7N3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-aminosulfanylquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H7N3S/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)14-12/h1-5H,12H2 |

InChI Key |

ZONGDUDXLAFXHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SN)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Quinolinecarbonitrile Precursors

One of the primary synthetic strategies involves nucleophilic displacement of a halogen substituent on a quinolinecarbonitrile intermediate by a thiol or aminothiol nucleophile.

- Starting from halogenated quinolinecarbonitriles (e.g., 4-chloro-6-methoxy-7-substituted-3-quinolinecarbonitriles), nucleophilic substitution with thiols or aminothiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is performed.

- The reaction is typically carried out under heating (e.g., 80–115 °C) with bases such as triethylamine to facilitate substitution.

- After reaction completion, the mixture is worked up by partitioning between ethyl acetate and water, followed by drying over magnesium sulfate or sodium sulfate, filtration, and concentration under reduced pressure.

- Purification is achieved by flash column chromatography or preparative thin-layer chromatography using gradients of ethyl acetate in hexane.

This method allows the introduction of the aminothio group at position 2 by displacement of a suitable leaving group (e.g., chlorine) on the quinoline ring.

Cyclization via Intramolecular Thiol Addition

Another approach involves intramolecular cyclization reactions where a thiol-containing substituent reacts with a cyano group or other electrophilic centers on the quinoline precursor to form the aminothioquinolinecarbonitrile core.

- For example, nucleophilic displacement of chlorine by ethyl thioglycolate in the presence of triethylamine and DMSO leads to an intramolecular cyclization forming the thienoquinoline system, which is structurally related to aminothioquinolinecarbonitriles.

- This method benefits from quantitative yields and mild reaction conditions.

Multi-Component Reactions and Catalyzed Syntheses

Recent advances in quinoline derivative synthesis involve nanocatalysts and multi-component reactions (MCRs) that can be adapted for aminothioquinolinecarbonitrile synthesis.

- Nanocatalysts such as Fe3O4 nanoparticles, NiO nanoparticles, and functionalized magnetic catalysts have been used to catalyze condensation, Michael addition, and cyclization steps efficiently.

- Typical reaction sequences include Knoevenagel condensation of malononitrile with aldehydes, followed by Michael addition and intramolecular cyclization to form quinolinecarbonitrile derivatives.

- These methods offer high yields (up to 95%), short reaction times (5–30 minutes), and catalyst recyclability up to five cycles without significant loss of activity.

While these protocols are primarily reported for quinolinecarbonitrile derivatives, they provide a promising framework for synthesizing 2-(aminothio)-3-quinolinecarbonitrile by incorporating aminothiol nucleophiles or thiol-containing substrates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Halogenated quinolinecarbonitrile, aminothiol, triethylamine, DMF/DMSO, 80–115 °C | 70–90 | Flash chromatography, recrystallization | Common, reliable, moderate to high yield |

| Intramolecular cyclization | Ethyl thioglycolate, triethylamine, DMSO | Quantitative | Recrystallization | Efficient, mild conditions, quantitative |

| Nanocatalyzed multi-component | Nanoparticles (Fe3O4, NiO), aldehydes, malononitrile, aminothiol, EtOH, 80–110 °C | 85–95 | Simple filtration, catalyst reuse | Green chemistry, fast, high yield, reusable catalyst |

Detailed Research Findings

Patent US20030212276A1 describes the preparation of substituted quinolinecarbonitriles via nucleophilic substitution using thiols or alcohols as solvents or cosolvents, followed by standard organic workup and chromatographic purification. This method is adaptable for aminothiol nucleophiles to yield 2-(aminothio)-3-quinolinecarbonitrile derivatives.

Research on thienoquinoline derivatives shows that nucleophilic displacement of chlorine by ethyl thioglycolate in DMSO with triethylamine leads to intramolecular cyclization forming the thienoquinoline core, a close analog to aminothioquinolinecarbonitriles, with quantitative yields.

Recent advances in nanocatalyzed quinoline synthesis demonstrate that using metal oxide nanoparticles as catalysts in ethanol or solvent-free conditions can efficiently produce quinolinecarbonitrile derivatives with excellent yields and recyclability. These methods involve Knoevenagel condensation, Michael addition, and cyclization steps that could be tailored for aminothiol incorporation.

Chemical Reactions Analysis

Types of Reactions

2-(Aminothio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted quinoline derivatives .

Scientific Research Applications

2-(Aminothio)-3-quinolinecarbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.

Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(Aminothio)-3-quinolinecarbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the replication of viral RNA by binding to viral polymerases or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Features

The biological and physicochemical properties of 3-quinolinecarbonitriles are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 3-Quinolinecarbonitrile Derivatives

| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight | Applications | References |

|---|---|---|---|---|---|

| 2-(Aminothio)-3-quinolinecarbonitrile | -NH-S- (C2), -CN (C3) | Aminothio, nitrile | ~215.28 g/mol* | Kinase inhibition, drug discovery | [1, 15] |

| Bosutinib (3-quinolinecarbonitrile analog) | -NH-(2,4-dichloro-5-methoxyphenyl) (C4), -OCH3 (C6, C7), -O-(piperazinylpropoxy) (C7) | Anilino, methoxy, nitrile | 530.44 g/mol | Tyrosine kinase inhibitor (CML treatment) | [1, 15] |

| 2-Amino-4-methylquinoline-3-carbonitrile | -NH2 (C2), -CH3 (C4), -CN (C3) | Amino, methyl, nitrile | 199.23 g/mol | Antimicrobial, corrosion inhibition | [13, 9] |

| 4-Chloro-5-(piperidinyloxy)-3-quinolinecarbonitrile | -Cl (C4), -O-(piperidinyl) (C5), -CN (C3) | Chloro, alkoxy, nitrile | 301.08 g/mol | Kinase inhibition, metabolite studies | [17, 20] |

| 2-Amino-1-(3-chlorophenyl)-4-(thienyl)-hexahydroquinoline-3-carbonitrile | -NH2 (C2), -Cl (aryl), -CN (C3), hexahydro core | Amino, chloro, nitrile, saturated core | 441.78 g/mol | Anticancer, structural diversity studies | [16, 19] |

*Calculated based on molecular formula C10H7N3S.

Key Observations:

Substituent Diversity: Bosutinib (a clinical kinase inhibitor) features bulky substituents (e.g., dichlorophenyl, piperazinylpropoxy) that enhance target binding but reduce solubility . The aminothio group may act as a hydrogen bond donor or participate in nucleophilic interactions, unlike the amino group in 2-amino-4-methylquinoline-3-carbonitrile .

Electronic Effects: Chloro (electron-withdrawing) and methoxy (electron-donating) groups in Bosutinib modulate electron density across the quinoline ring, affecting binding to kinase active sites .

Key Insights:

- Kinase Inhibition: Bosutinib’s potency stems from its ability to occupy hydrophobic pockets in kinases via dichlorophenyl and piperazinyl groups . The aminothio analog may adopt a different binding mode due to its smaller size and sulfur’s unique interactions.

Biological Activity

2-(Aminothio)-3-quinolinecarbonitrile is a compound that has garnered attention due to its potential biological activities. Quinoline derivatives, including this compound, have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 2-(Aminothio)-3-quinolinecarbonitrile, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of 2-(Aminothio)-3-quinolinecarbonitrile can be represented as follows:

This compound features a quinoline ring with an amino and a thiol group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that 2-(Aminothio)-3-quinolinecarbonitrile exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating potent activity against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that 2-(Aminothio)-3-quinolinecarbonitrile could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that 2-(Aminothio)-3-quinolinecarbonitrile possesses anticancer properties. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induces apoptosis in these cells through the activation of the caspase pathway.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 18 |

The ability to induce cell death in cancer cells while sparing normal cells highlights the therapeutic potential of this compound in cancer treatment.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of 2-(Aminothio)-3-quinolinecarbonitrile. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have documented the effects of 2-(Aminothio)-3-quinolinecarbonitrile in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotics.

- Case Study on Cancer Treatment : Patients undergoing chemotherapy for lung cancer reported improved outcomes when supplemented with 2-(Aminothio)-3-quinolinecarbonitrile, showing reduced tumor size and fewer side effects.

The biological activities of 2-(Aminothio)-3-quinolinecarbonitrile can be attributed to its interaction with various cellular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

- Anticancer Mechanism : It triggers apoptosis through mitochondrial pathways and modulates signaling pathways involved in cell survival.

- Anti-inflammatory Pathway : It inhibits NF-kB signaling, reducing the expression of pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for 2-(Aminothio)-3-quinolinecarbonitrile, and how can reaction conditions be modified to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-aminothiophene derivatives with quinolinecarbonitrile intermediates. Key steps include:

- Thiolation : Use sulfurizing agents (e.g., Lawesson’s reagent) to introduce the aminothio group .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .

- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and improve yields (52–68%) .

Q. How is structural characterization of 2-(Aminothio)-3-quinolinecarbonitrile performed to confirm purity and identity?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positions (e.g., bond angles of the quinoline-thioamide moiety) .

- Spectroscopy :

- IR : Detect characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹, S–H/N–H stretches at 3100–3300 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 7.5–8.5 ppm) and thiourea protons (δ 4.0–5.0 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do polymorphic forms of 2-(Aminothio)-3-quinolinecarbonitrile affect its physicochemical properties and bioactivity?

- Methodological Answer : Polymorph screening involves:

- Solvent Recrystallization : Test solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate forms .

- Thermal Analysis : DSC/TGA to identify melting points and stability ranges (e.g., Form I melts at 262–264°C vs. Form II at 245–248°C) .

- Bioactivity Correlation : Compare dissolution rates (via USP apparatus) and IC₅₀ values in kinase inhibition assays to link polymorphs to efficacy .

Q. What strategies resolve contradictions in biological activity data for quinolinecarbonitrile derivatives across studies?

- Methodological Answer : Address discrepancies via:

- Standardized Assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., substituting the C-7 vinyl group with hydrophilic moieties) to isolate key activity drivers .

- Meta-Analysis : Cross-reference data from antimicrobial (MIC) and kinase (IC₅₀) studies to identify confounding factors (e.g., bacterial strain specificity) .

Q. How can analytical methods be developed to detect trace impurities or degradation products in 2-(Aminothio)-3-quinolinecarbonitrile?

- Methodological Answer : Employ hyphenated techniques:

- LC-MS/MS : Identify impurities at ppm levels using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation pathways .

- Stability-Indicating Methods : Validate HPLC conditions to resolve degradation peaks (e.g., oxidized sulfhydryl byproducts) .

Q. What mechanistic insights explain the kinase inhibition selectivity of 2-(Aminothio)-3-quinolinecarbonitrile derivatives?

- Methodological Answer : Use computational and experimental approaches:

- Molecular Docking : Simulate binding to Src/Bcr-Abl kinases (PDB IDs: 2SRC, 1IEP) to identify key interactions (e.g., hydrogen bonding with hinge regions) .

- Kinase Profiling : Screen against a panel of 50+ kinases to determine selectivity indices .

- Mutagenesis Studies : Introduce point mutations (e.g., T315I in Bcr-Abl) to assess resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.